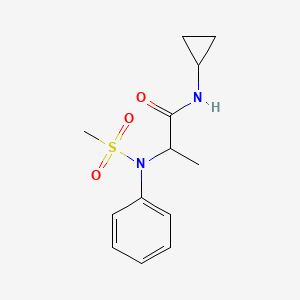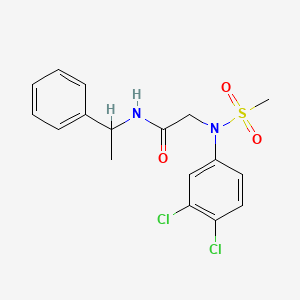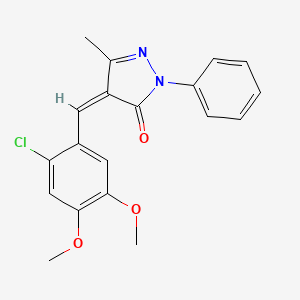
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide
Übersicht
Beschreibung
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a methylsulfonyl group, and an anilino group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Anilino Group: The anilino group can be introduced through nucleophilic aromatic substitution reactions, where aniline derivatives react with electrophilic aromatic compounds.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as alkoxides or thiolates replace the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. The anilino group may facilitate π-π stacking interactions with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-2-(N-methylsulfonylphenyl)acetamide: Similar structure but with an acetamide backbone.
N-cyclopropyl-2-(N-methylsulfonylphenyl)butanamide: Similar structure but with a butanamide backbone.
N-cyclopropyl-2-(N-methylsulfonylphenyl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the methylsulfonyl and anilino groups provide versatility in chemical reactivity and biological interactions.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10(13(16)14-11-8-9-11)15(19(2,17)18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAGMUNOKBOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B3970271.png)
![1-Oxo-1-phenylbutan-2-yl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B3970283.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)



![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3970357.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)
